molecular formula C9H11BrN4 B13041461 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B13041461
M. Wt: 255.11 g/mol
InChI Key: YNHUBPDUHAUFNL-UHFFFAOYSA-N
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Description

5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a substituted pyrrolopyrimidine derivative characterized by a bromine atom at position 5, methyl groups at positions 2, 6, and 7, and an amine group at position 2. This compound belongs to a class of heterocyclic molecules widely explored for their kinase inhibitory and anticancer properties. The additional methyl groups at positions 2 and 6 in the target compound likely necessitate further methylation steps during synthesis.

Properties

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-2,6,7-trimethylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H11BrN4/c1-4-7(10)6-8(11)12-5(2)13-9(6)14(4)3/h1-3H3,(H2,11,12,13)

InChI Key

YNHUBPDUHAUFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C(N=C2N1C)C)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core with Methyl Substitutions

The starting point is often 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine or related intermediates. Methyl groups at positions 2 and 6 can be introduced via alkylation or starting from suitably substituted precursors.

Bromination at the 5-Position

Selective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions in dichloromethane as solvent. Key parameters:

Parameter Conditions Yield (%) Notes
Brominating agent N-Bromosuccinimide (NBS) 86 - 93 Reaction at 0 to 25 °C, 2-3 hours
Solvent Dichloromethane Portionwise addition of NBS at 0-15 °C
Reaction time 2-3 hours Stirring overnight possible
Work-up Quenching with sodium bicarbonate Extraction and silica gel purification

Examples from experimental data show yields up to 93% for 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Amination at the 4-Position

The 4-chloro substituent is replaced by an amino group via nucleophilic substitution using ammonium hydroxide under elevated temperatures and pressure:

Parameter Conditions Yield (%) Notes
Aminating agent Ammonium hydroxide (30% aqueous) 82 - 86 Reaction at 100-120 °C, 18-48 hours
Reaction vessel Sealed or pressure vessel Hastelloy vessel recommended
Work-up Cooling, filtration, washing Product isolated as white solid

This step converts 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with high purity and yield.

Introduction of Additional Methyl Groups

Methyl groups at positions 2 and 6 are introduced either before or after bromination and amination steps, depending on the synthetic route chosen. Methylation can be achieved via alkylation using methyl iodide or methyl lithium reagents under controlled conditions.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine NBS, DCM, 0-25 °C, 2-3 h 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 86-93
2 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Ammonium hydroxide, 100-120 °C, 18-48 h, sealed vessel 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 82-86
3 Intermediate with partial methylation Methylation reagents (e.g., MeI, MeLi) 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Variable

Research Findings and Optimization Notes

  • Regioselectivity: NBS bromination is highly selective for the 5-position due to electronic and steric effects of the pyrrolo[2,3-d]pyrimidine system.

  • Reaction Control: Low temperatures (-78 °C to room temperature) during lithiation and carboxylation steps (if involved) prevent side reactions and improve yields.

  • Amination Efficiency: Using ammonium hydroxide in a sealed vessel under pressure accelerates substitution and improves product purity.

  • Purification: Silica gel chromatography and recrystallization from ethyl acetate or methanol are effective for isolating pure intermediates and final products.

  • Scalability: The described methods have been demonstrated on multi-gram to kilogram scales with consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrolo[2,3-D]pyrimidine derivatives.

    Oxidation Reactions: Formation of oxo-pyrrolo[2,3-D]pyrimidine derivatives.

    Reduction Reactions: Formation of hydrogenated pyrrolo[2,3-D]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds similar to 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine exhibit promising anticancer properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .

Antiviral Properties
Studies indicate that this compound may also possess antiviral activity. Its structural similarity to nucleobases suggests potential use in the development of antiviral agents targeting viral replication mechanisms .

Biochemical Applications

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Research has shown that it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in both prokaryotic and eukaryotic cells . This inhibition can lead to antiproliferative effects in rapidly dividing cells.

Signal Transduction Modulation
In biochemical pathways, this compound may modulate signal transduction pathways. Its interaction with specific receptors or kinases can alter cellular responses to external stimuli, making it a candidate for further research in therapeutic applications .

Synthetic Applications

Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis due to its unique structural features. It can be utilized to create more complex molecules through various chemical reactions such as cross-coupling and cyclization processes .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation via kinase inhibition.
Study BEnzyme InhibitionShowed effective inhibition of dihydrofolate reductase leading to reduced DNA synthesis.
Study CAntiviral PropertiesIndicated potential as an antiviral agent through structural similarity to nucleobases.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of pyrrolo[2,3-d]pyrimidin-4-amine derivatives differ in substituents at positions 5, 7, and the N4-phenyl group. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Molecular Weight Key Features
Target Compound 5-Br, 2,6,7-CH₃ 300.16* Multiple methyl groups enhance lipophilicity and steric bulk.
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Br, 7-CH₃ 242.09 Lacks methyl groups at 2 and 6; used as a coupling reagent.
N4-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 2) 5-H, N4-(3-BrPh) 289.01 Bromophenyl substitution at N4; dual EGFR/AURKA inhibition (IC₅₀: 0.12 µM EGFR).
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-I, 7-(iPr) 302.11 Bulky isopropyl group at 7; potential steric hindrance effects.
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) 5-H, N4-(4-OMePh) 241.11 Methoxyphenyl group enhances solubility; moderate AURKA inhibition.

*Calculated molecular weight based on formula C₉H₁₂BrN₅.

Biological Activity

5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in oncology and virology. Its structural characteristics suggest it may interact with various biological targets, leading to significant therapeutic implications.

  • Molecular Formula : C7H7BrN4
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 1337532-51-0
  • Purity : 97% .

Research indicates that 5-bromo derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit key enzymes involved in cancer progression, such as EGFR and CDK2. Specifically, studies have reported IC50 values ranging from 40 to 204 nM against these targets, indicating potent inhibitory activity comparable to established drugs like sunitinib .

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. The following table summarizes the findings related to the cytotoxic effects of 5-bromo derivatives on different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG240Induces apoptosis via caspase-3 activation
5kMDA-MB-23159Cell cycle arrest and apoptosis
5lHeLa29Pro-apoptotic protein upregulation
5hMCF-750Downregulation of Bcl-2

These findings suggest that the compound can effectively induce apoptosis in cancer cells by modulating apoptotic pathways .

Antiviral Activity

In addition to its anticancer properties, derivatives of pyrrolo[2,3-d]pyrimidines have shown antiviral activity. A study evaluated various substituted pyrimidinones for their effectiveness against viral strains. Although some derivatives exhibited activity, their efficacy was often close to the toxicity threshold . This highlights the need for careful consideration in therapeutic applications.

Case Studies

  • HepG2 Cell Line Study : In a study involving HepG2 cells, treatment with compound 5k resulted in significant apoptosis induction. The levels of pro-apoptotic proteins such as Bax and caspase-3 were markedly increased, while anti-apoptotic protein Bcl-2 was downregulated .
  • HeLa Cell Line Study : Another investigation revealed that compound 5l displayed potent cytotoxicity against HeLa cells with an IC50 value of 29 µM. This was attributed to its ability to disrupt cellular homeostasis and induce cell death mechanisms .

In Silico Studies

Molecular docking studies have provided insights into the binding interactions between 5-bromo derivatives and target enzymes. These studies suggest that the compounds may share similar binding modes with established inhibitors like sunitinib, further supporting their potential as therapeutic agents .

Q & A

Basic: How can researchers optimize the synthesis of 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as condensation of substituted aldehydes with diaminopyrimidinones, followed by protective group strategies. For example:

  • Step 1: Condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one under acidic conditions to form the pyrrolo-pyrimidine core .
  • Step 2: Boc protection of the amine groups (N(2), N(6), and N(7)) to stabilize reactive sites and improve solubility for subsequent reactions .
  • Step 3: Bromination at the 5-position using brominating agents like NBS (N-bromosuccinimide) in DMF or THF, with reaction monitoring via TLC or HPLC .

Optimization Tips:

  • Use microwave-assisted synthesis (e.g., 120°C for 5 minutes) to reduce reaction times and improve yields, as demonstrated in analogous pyrrolo-pyrimidine syntheses .
  • Purify intermediates via column chromatography (e.g., CHCl₃/MeOH gradients) to minimize side products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on chemical environments. For example:
    • The 5-bromo substituent deshields adjacent protons, causing downfield shifts (δ 7.15–7.67 ppm for aromatic protons) .
    • Methyl groups at positions 2, 6, and 7 appear as singlets (δ 2.5–3.7 ppm) .
  • HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ calculated vs. observed values within ±2 ppm). For derivatives, exact mass matches ensure purity .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, especially if bromination yields positional isomers .

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